4-(Aminomethylidene)-3-phenyl-1,2-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an aminomethylene group and a phenyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 3-phenylisoxazol-5(4H)-one with an aminomethylene precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminomethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Isoxazole derivatives have been shown to exhibit a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one for similar properties and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic applications are explored. Its structure allows for interactions with various biological targets, making it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in treating different medical conditions.
Industry
In the industrial sector, (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is used in the synthesis of specialty chemicals and materials. Its reactivity and ability to form stable derivatives make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s aminomethylene group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 9-aminomethylene-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates: These compounds exhibit similar aminomethylene groups and are studied for their tautomerism and isomerism.
9-dimethylaminomethylene derivatives: These compounds share structural similarities and are investigated for their chemical shifts and tautomeric structures.
Uniqueness
(Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is unique due to its specific isoxazole ring structure combined with the aminomethylene and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
112532-07-7 |
---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-methanimidoyl-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H8N2O2/c11-6-8-9(12-14-10(8)13)7-4-2-1-3-5-7/h1-6,11-12H |
InChI Key |
PGJOYDQRAGXZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.